molecular formula C15H13F2NO3 B11165543 N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide

N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B11165543
M. Wt: 293.26 g/mol
InChI Key: NBWBWZVFGQWBNR-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide is an organic compound characterized by the presence of fluorine atoms on the phenyl ring and methoxy groups on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,5-difluoroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Uniqueness: N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13F2NO3

Molecular Weight

293.26 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H13F2NO3/c1-20-13-4-3-9(5-14(13)21-2)15(19)18-12-7-10(16)6-11(17)8-12/h3-8H,1-2H3,(H,18,19)

InChI Key

NBWBWZVFGQWBNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F)OC

Origin of Product

United States

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